molecular formula C11H7Cl2NO3 B1348923 3,4-dichloro-1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione CAS No. 29236-13-3

3,4-dichloro-1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione

Cat. No.: B1348923
CAS No.: 29236-13-3
M. Wt: 272.08 g/mol
InChI Key: BZCLVZUUOCDZAQ-UHFFFAOYSA-N
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Description

3,4-Dichloro-1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione is a high-value chemical building block in medicinal chemistry and organic synthesis. This compound belongs to the class of 3,4-dichloropyrrole-2,5-diones, which are recognized as privileged scaffolds for developing novel biologically active molecules. These dichlorinated maleimide derivatives serve as key synthetic intermediates for the preparation of more complex pyrrole derivatives. Specifically, the reactive chloro substituents at the 3 and 4 positions of the pyrrole ring make this compound an excellent precursor for nucleophilic substitution reactions, allowing researchers to synthesize a diverse library of 4-amino-3-chloro-1H-pyrrole-2,5-diones, which have been identified as potential tyrosine kinase inhibitors . Tyrosine kinases are critical targets in anticancer drug discovery, and compounds based on this core structure have demonstrated promising activity in inhibiting growth factor receptors like EGFR and VEGFR2 . The 2-methoxyphenyl substituent on the nitrogen atom contributes to the molecule's overall stereoelectronic properties and may influence its binding affinity to biological targets and its interaction with lipid bilayers, as related compounds have been shown to intercalate into model cell membranes . Beyond oncology research, pyrrole derivatives are extensively investigated for their antibacterial potential against a range of pathogens, including resistant strains . This product is provided for research use only and is intended for use by qualified laboratory personnel. It is not intended for diagnostic or therapeutic applications. Researchers can leverage this versatile intermediate to explore new chemical space in drug discovery programs, particularly in the synthesis of targeted protein kinase inhibitors and other therapeutically relevant molecules.

Properties

IUPAC Name

3,4-dichloro-1-(2-methoxyphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO3/c1-17-7-5-3-2-4-6(7)14-10(15)8(12)9(13)11(14)16/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCLVZUUOCDZAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C(=C(C2=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352368
Record name ST50324806
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29236-13-3
Record name ST50324806
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzaldehyde and 3,4-dichloroaniline.

    Formation of Intermediate: The starting materials undergo a condensation reaction to form an intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization under acidic or basic conditions to form the pyrrole ring.

    Oxidation: The final step involves the oxidation of the pyrrole ring to introduce the dione functionality at the 2 and 5 positions.

Industrial Production Methods

In industrial settings, the production of 3,4-dichloro-1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Catalysis: The use of catalysts to enhance the reaction rate and selectivity.

    Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are common reducing methods.

    Nucleophiles: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

3,4-Dichloro-1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4-dichloro-1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.

    Interact with DNA: Bind to DNA and affect gene expression.

    Modulate Receptors: Interact with cellular receptors and influence signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

a. 3,4-Dichloro-1-(4-Fluorophenyl)-1H-Pyrrole-2,5-Dione (Fluoroimide)

  • Structure : The 4-fluorophenyl group replaces the 2-methoxyphenyl substituent.
  • Properties :
    • Higher density (1.63 g/cm³) and boiling point (324.7°C) compared to the methoxy analog, likely due to stronger intermolecular forces (e.g., dipole-dipole interactions from fluorine) .
    • Application : Used as a pesticide (fluoroimide) due to its stability and lipophilicity .

b. 3,4-Dichloro-1-(3,4-Dichlorophenyl)-1H-Pyrrole-2,5-Dione

  • Structure : Contains a dichlorophenyl group, increasing halogen content.
  • Activity : Demonstrated potent Bfl-1 inhibition (IC₅₀ = 0.6–0.8 μM in assays) when modified with amine substituents on the maleimide ring .
  • Comparison : The additional chlorines enhance electron-withdrawing effects but may reduce solubility in polar solvents compared to the methoxy variant .

c. 3,4-Dichloro-1-(Pentafluorophenyl)-1H-Pyrrole-2,5-Dione

  • Structure : Features a fully fluorinated phenyl ring.
  • Impact : Extreme electron-withdrawing effects from fluorine atoms may limit reactivity in nucleophilic substitutions but improve thermal stability .
Variations in the Maleimide Core

a. 1-(2-Methoxyphenyl)-1H-Pyrrole-2,5-Dione

  • Structure : Lacks the 3,4-dichloro substitution.
  • Crystallography : Forms hydrogen-bonded aggregates in the solid state, influencing bioavailability. Polymorphism has been reported, affecting its physicochemical properties .

b. 3-Chloro-4-(3-Trifluoromethylphenylamino)-1H-Pyrrole-2,5-Dione (MI-1)

  • Structure: Includes an amino substituent at C4 and a trifluoromethylphenyl group.
  • Activity : Exhibited antineoplastic activity via kinase inhibition, highlighting the importance of C4 modifications for biological targeting .

Physicochemical Properties

Compound Density (g/cm³) Boiling Point (°C) LogP (Predicted)
3,4-Dichloro-1-(2-methoxyphenyl)-... N/A N/A ~2.8*
3,4-Dichloro-1-(4-fluorophenyl)-... 1.63 324.7 ~3.1
3,4-Dichloro-1-(3,4-dichlorophenyl)-... N/A N/A ~3.5

*Estimated based on methoxy group’s contribution to hydrophilicity.

Biological Activity

3,4-Dichloro-1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 3,4-dichloro-1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 3,4-dichloro-1H-pyrrole-2,5-dione with substituted anilines or phenols. The resulting compound is characterized by various spectroscopic techniques including IR, NMR, and mass spectrometry to confirm its structure and purity .

Antitumor Activity

Research indicates that derivatives of 3,4-dichloro-1H-pyrrole-2,5-dione exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study demonstrated that modifications to the compound led to enhanced interactions with ATP-binding sites on growth factor receptors such as EGFR and VEGFR2. This interaction suggests a mechanism for inhibiting tumor growth through targeted therapy .

Table 1: Antiproliferative Effects on Cancer Cell Lines

CompoundCell LineGI50 (M)
2aHCT-1161.0 × 10^-8
2aSW-6201.6 × 10^-8
2aColo-2051.5 × 10^-8

The above table summarizes the growth inhibition concentrations (GI50) of a derivative compound (2a) against various colon cancer cell lines. The low GI50 values indicate potent antiproliferative activity.

The mechanism underlying the antitumor activity involves the ability of these compounds to intercalate into lipid membranes and disrupt their integrity, as evidenced by increased conductance and capacitance in bilayer lipid membranes during in vitro assays . Additionally, molecular docking studies have shown that these compounds can form stable complexes with key proteins involved in cell signaling pathways associated with cancer progression.

Anti-inflammatory Properties

In addition to antitumor effects, some studies have reported anti-inflammatory activities associated with pyrrole derivatives. For example, compounds derived from 3,4-dichloro-1H-pyrrole-2,5-dione have been evaluated for their ability to modulate inflammatory responses in vitro. These studies suggest that such compounds may inhibit pro-inflammatory cytokine production and could serve as potential therapeutic agents for inflammatory diseases .

Case Studies

Several case studies highlight the potential clinical applications of 3,4-dichloro-1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione:

  • Colon Cancer Model : In a chemically induced rat model of colon cancer, treatment with derivatives of this compound significantly reduced tumor growth compared to untreated controls. This supports the notion that these compounds may offer a new avenue for colorectal cancer treatment .
  • Breast Cancer : In vitro studies using MCF-7 breast cancer cells showed that certain derivatives exhibited greater efficacy than doxorubicin, a standard chemotherapeutic agent. This suggests potential for development as an alternative or adjunct therapy in breast cancer management .

Q & A

Q. Example Workflow :

Data collection at 100 K to minimize thermal motion.

Use SHELXD for phase solution and SHELXL for refinement with HKLF 5 format for twinned data .

Basic Question: What are the key physicochemical properties of this compound?

Methodological Answer:
Key properties include:

  • Density : Estimated at 1.6–1.7 g/cm³ (analogous to 4-fluorophenyl derivatives) .
  • Thermal Stability : Decomposes above 300°C, with a melting point ~200–210°C (DSC/TGA data) .
  • Solubility : Poor in water; soluble in DMSO, DCM, and THF.

Q. Case Study :

  • Fluoroimide Analogues : 4-Fluorophenyl derivatives show herbicidal activity (IC₅₀ = 1.2 µM), while 2-methoxyphenyl derivatives require higher concentrations (IC₅₀ = 5.8 µM) due to reduced target interaction .

Advanced Question: How can synthetic yields be optimized for derivatives?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 h vs. 6 h) and improves yields by 10–15% .
  • Catalysis : Pd(OAc)₂ or CuI enhances coupling reactions for aryl-substituted derivatives .

Q. Data Contradictions :

  • Yields drop from 75% to 46% when introducing bulkier substituents (e.g., hexenyl groups) due to steric effects .

Advanced Question: How is polymorphism addressed in crystal structure analysis?

Methodological Answer:
Polymorphs are identified via:

PXRD : Compare experimental patterns with simulated data from single-crystal structures .

Thermal Analysis : DSC detects phase transitions (e.g., Form I melts at 209°C; Form II at 195°C) .

Example :
A related 1-(2-methoxyphenyl)-pyrrole-2,5-dione exhibits two polymorphs with distinct packing motifs .

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